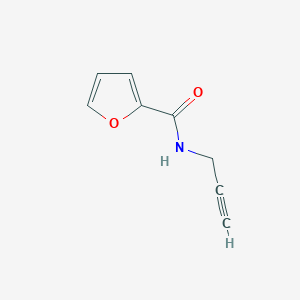

N-Propargylfuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

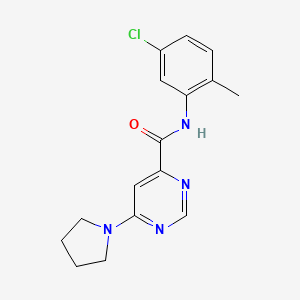

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. For example, furan-2-carboxamide derivatives are compounds that contain a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) and a carboxamide group (a functional group derived from carboxylic acids where the hydroxyl group is replaced by an amine group) .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, acidity or basicity, reactivity, etc., are determined using various experimental techniques .Aplicaciones Científicas De Investigación

Gold-Catalyzed Cycloisomerization

- Synthesis of Lavendamycin Analogues : N-propargylindole-2-carboxamides, related to N-Propargylfuran-2-carboxamide, undergo AuCl3-catalyzed cycloisomerization to form beta-carbolinones, leading to the synthesis of lavendamycin analogues (England & Padwa, 2008).

Cross-Dehydrogenative Coupling Reactions

- Carbamoylation of C–H and X–H Bonds : Direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions, a method relevant for preparing carboxamide derivatives, is significant in medicinal chemistry and natural product synthesis (He, Wu & Vessally, 2020).

Crystal Engineering and Pharmaceutical Cocrystals

- Novel Carboxamide-Pyridine N-Oxide Synthon : A unique heterosynthon formed from carboxamide-pyridine N-oxide, used to assemble isonicotinamide N-oxide in a triple helix architecture and synthesize cocrystals of barbiturate drugs (Reddy, Babu & Nangia, 2006).

Microwave-Assisted Synthesis

- Benzofuran-2-Carboxamide Derivatives : Synthesis of benzofuran-2-carboxamides, which have biological and medicinal significance, using microwave-assisted synthesis (Xie et al., 2014).

Corrosion Inhibition

- Protection in Hydrochloric Acid Solution : Carboxamide derivatives have been shown to inhibit corrosion in mild steel in HCl solution (Erami et al., 2019).

Coordination Chemistry and Bio-Inspired Catalysis

- Carboxamidate Ligands in Bio-Mimetic Catalysis : Carboxamidate ligands, related to carboxamide structures, have been explored for supporting metal ions in higher oxidation states, showing potential in bio-mimetic catalysis (Panda, Sarkar & Sen Gupta, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-prop-2-ynylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h1,3-4,6H,5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEMSDOMAWYRQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2661834.png)

![3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B2661836.png)

![N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2661838.png)

![4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2661841.png)

![4-Morpholinopyrrolo[1,2-a]quinoxaline](/img/structure/B2661842.png)

![ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate](/img/structure/B2661845.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2661849.png)

![Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2661851.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B2661852.png)